Avobenzone-13C3 Avobenzone-13C3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205259
InChI:
SMILES:
Molecular Formula: C₁₇¹³C₃H₂₂O₃
Molecular Weight: 313.36

Avobenzone-13C3

CAS No.:

Cat. No.: VC0205259

Molecular Formula: C₁₇¹³C₃H₂₂O₃

Molecular Weight: 313.36

* For research use only. Not for human or veterinary use.

Avobenzone-13C3 -

Specification

Molecular Formula C₁₇¹³C₃H₂₂O₃
Molecular Weight 313.36

Introduction

Chemical Structure and Properties

Molecular Structure

Avobenzone-13C3 retains the fundamental molecular structure of avobenzone while incorporating three carbon-13 isotopes at specific positions within the molecule. The parent compound avobenzone, chemically known as Butyl Methoxydibenzoylmethane, belongs to the class of dibenzoyl methane molecules . Its IUPAC name is 1-4-(tert-butyl phenyl)-3-(4-methoxyphenyl) propane-1,3-dione . The molecular formula for regular avobenzone is C₂₀H₂₂O₃, with a molecular weight of 310.39 g/mol . In Avobenzone-13C3, three carbon atoms are replaced with the stable isotope carbon-13, allowing for specialized analytical detection while maintaining chemical behavior nearly identical to the unlabeled compound.

Chemical Properties and Tautomerism

Like regular avobenzone, Avobenzone-13C3 exists in both enol and keto tautomeric forms in solution, with the equilibrium between these forms playing a crucial role in its UV absorption and photostability characteristics . In solution, the enol form presents a planar structure, while the keto form adopts a butterfly-like conformation. The enol form of avobenzone typically exhibits an absorption band at approximately 355 nm, while the keto form produces a band at around 265 nm in cyclohexane . The tautomeric equilibrium is solvent-dependent, with more polar solvents causing a shift of the enol band to higher wavelengths (ethyl acetate: 356 nm, DMSO: 363 nm, methanol: 358 nm) .

The carbon-13 isotopes in Avobenzone-13C3 would be particularly valuable in studying this tautomeric equilibrium through specialized spectroscopic techniques like ¹³C NMR, providing deeper insights into the photochemical behavior of avobenzone.

Synthesis Methodology

Synthesis Conditions and Techniques

The synthesis of isotope-labeled compounds like Avobenzone-13C3 typically requires carefully controlled reaction conditions to ensure proper incorporation of the labeled atoms while maintaining high yields and purity. The reactions are generally conducted under inert atmospheres to prevent oxidation, and the progress is monitored using techniques such as thin-layer chromatography (TLC). The specific synthetic pathway must be designed to incorporate the carbon-13 labeled precursors at the desired positions within the molecular structure.

Purification Methods

After synthesis, Avobenzone-13C3 requires purification to ensure analytical-grade purity. Common purification methods include recrystallization and column chromatography, which allow for the separation of the desired compound from reaction byproducts and unreacted starting materials. The purification process must be carefully controlled to avoid contamination with unlabeled avobenzone, which would reduce the analytical value of the isotope-labeled compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical technique used to confirm the successful incorporation of carbon-13 isotopes in Avobenzone-13C3. The presence of carbon-13 isotopes results in distinctive shifts in the NMR spectrum compared to unlabeled avobenzone. The specific chemical environments surrounding the labeled carbon atoms can be clearly identified through ¹³C NMR, providing definitive confirmation of the isotope incorporation and its specific positions within the molecular structure.

Additional Analytical Techniques

Beyond NMR spectroscopy, several other analytical techniques can be employed to characterize Avobenzone-13C3:

  • Mass Spectrometry: Provides confirmation of the molecular weight, showing the expected mass increase due to the carbon-13 isotopes.

  • Infrared (IR) Spectroscopy: Helps identify functional groups and structural features, similar to those in regular avobenzone.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Essential for characterizing the UV absorption profile, which is critical for a UV filter compound.

  • Transient Electronic Absorption Spectroscopy (TEAS): Can be employed to study the ultrafast photodynamics of Avobenzone-13C3, similar to studies conducted with regular avobenzone .

These techniques collectively provide comprehensive characterization of Avobenzone-13C3, confirming both its structural similarity to regular avobenzone and the successful incorporation of the carbon-13 isotopes.

Research Applications

Photostability Studies

One of the primary research applications of Avobenzone-13C3 is in photostability studies. Regular avobenzone has known photostability issues, as highlighted in numerous studies . The incorporation of carbon-13 isotopes allows researchers to track the compound and its degradation products more effectively using specialized analytical techniques like ¹³C NMR and mass spectrometry. This enhanced tracking capability provides deeper insights into the photochemical behavior of avobenzone when exposed to UV radiation, helping researchers understand the mechanisms of photodegradation and develop strategies to improve stability in sunscreen formulations .

Degradation Pathway Analysis

Avobenzone-13C3 serves as an excellent tool for investigating the degradation pathways of avobenzone. When exposed to UV radiation, avobenzone undergoes various photochemical reactions that can lead to the formation of several degradation products . By using the isotope-labeled compound, researchers can more easily identify and quantify these degradation products, mapping out the complete degradation pathway with greater precision. This information is crucial for developing more stable sunscreen formulations and understanding the potential implications of avobenzone degradation products on product efficacy and safety.

Formulation Development and Optimization

The enhanced analytical capabilities provided by Avobenzone-13C3 make it valuable for formulation development and optimization studies. Researchers can use this compound to study how different formulation components and conditions affect the stability and performance of avobenzone in sunscreen products . By tracking the labeled compound throughout various formulation processes and stability tests, researchers can develop more effective strategies for stabilizing avobenzone in commercial products, leading to improved sunscreen efficacy and longevity.

Comparison with Regular Avobenzone

Analytical Advantages of Isotope Labeling

The primary advantage of Avobenzone-13C3 over regular avobenzone lies in its enhanced detectability and traceability in complex matrices and reaction mixtures. The carbon-13 isotopes provide distinctive spectroscopic signatures, particularly in NMR spectroscopy, allowing researchers to selectively track the compound even in the presence of numerous other chemical species. This analytical advantage is particularly valuable in degradation studies, where multiple reaction products may be present, and in formulation studies, where the sunscreen active ingredient must be monitored within complex product matrices.

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